3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine

physicochemical property lipophilicity medicinal chemistry

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine (CAS 791581-94-7) is a bicyclic amine building block defined by its rigid 3‑azabicyclo[3.1.0]hexane framework bearing a tertiary N‑methyl group and a primary amine at the bridgehead position. This scaffold serves as a conformationally constrained isostere of the piperidine ring, a motif prevalent in drug discovery.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 791581-94-7
Cat. No. B11728012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine
CAS791581-94-7
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCN1CC2CC2(C1)N
InChIInChI=1S/C6H12N2/c1-8-3-5-2-6(5,7)4-8/h5H,2-4,7H2,1H3
InChIKeyMNDNHUQXXUMNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine (CAS 791581-94-7): Procurement-Relevant Identity and Scaffold Context


3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine (CAS 791581-94-7) is a bicyclic amine building block defined by its rigid 3‑azabicyclo[3.1.0]hexane framework bearing a tertiary N‑methyl group and a primary amine at the bridgehead position [1]. This scaffold serves as a conformationally constrained isostere of the piperidine ring, a motif prevalent in drug discovery [2]. The compound is supplied as the free base with a typical purity of 95% (AKSci) , distinguishing it from the more commonly offered dihydrochloride salt form (CAS 489438-94-0) .

Why Generic Substitution of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine Risks Project Delay and Inconsistent Results


This compound occupies a narrow chemical space where the presence, position, and form of the amine functionality directly dictate downstream synthetic utility [1]. Substituting the N-methylated bicyclic free base with the unmethylated analogue (3‑azabicyclo[3.1.0]hexan-1-amine, CAS 769916-87-2) alters both lipophilicity and basicity, which can shift the compound's behaviour in biphasic reactions, chromatography, and receptor‑binding assays [2]. Replacing the free base with the dihydrochloride salt introduces stoichiometric chloride and a different protonation state, requiring additional neutralisation steps in amide couplings or reductive aminations . Furthermore, the 3‑methyl‑1‑amine substitution pattern is regioisomerically distinct from the 6‑amine series (e.g., 3‑methyl‑3‑azabicyclo[3.1.0]hexan‑6‑amine, CAS 888493-46-7), making interchange impossible without redesigning the entire synthetic route .

Head‑to‑Head Quantitative Evidence Differentiating 3‑Methyl‑3‑azabicyclo[3.1.0]hexan‑1‑amine (CAS 791581‑94‑7) from Closest Analogs


Increased Lipophilicity (XLogP3) Relative to the Unsubstituted Parent

The N‑methyl substituent on the 3‑azabicyclo[3.1.0]hexan‑1‑amine core significantly raises calculated lipophilicity. According to PubChem (XLogP3 algorithm), 3‑methyl‑3‑azabicyclo[3.1.0]hexan‑1‑amine (CAS 791581‑94‑7) has XLogP3 = −0.6, compared with XLogP3 = −1.1 for the unmethylated parent 3‑azabicyclo[3.1.0]hexan‑1‑amine (CAS 769916‑87‑2) [1]. This Δ = +0.5 log unit is expected to enhance passive membrane permeability and organic‑solvent partitioning during synthesis and purification [2].

physicochemical property lipophilicity medicinal chemistry

Free Base Form Versus Dihydrochloride Salt: Impact on Downstream Synthetic Utility

3‑Methyl‑3‑azabicyclo[3.1.0]hexan‑1‑amine (CAS 791581‑94‑7) is procurable as the free base (e.g., 95% purity from AKSci) , while its dihydrochloride salt (CAS 489438‑94‑0) is separately offered at 95‑97% purity . The free base avoids the stoichiometric chloride ions present in the salt, which can poison palladium catalysts in cross‑couplings, alter pH in aqueous biphasic reactions, or require neutralisation before amide bond formation [1]. This pre‑neutralised state saves one synthetic step and improves atom economy in multistep sequences [2].

synthetic chemistry salt form building block

Regioisomeric Distinction: 1‑Amine Versus 6‑Amine Substitution

The target compound positions the primary amine at the C‑1 bridgehead of the 3‑azabicyclo[3.1.0]hexane system, whereas the regioisomer 3‑methyl‑3‑azabicyclo[3.1.0]hexan‑6‑amine (CAS 888493‑46‑7) bears the amine on the cyclopropane ring . This substitution pattern dictates the exit‑vector geometry: the C‑1 amine projects perpendicular to the N‑methyl‑pyrrolidine plane, while the C‑6 amine lies in the plane of the fused cyclopropane [1]. In published µ‑opioid receptor SAR, the C‑1 substitution series produced ligands with Ki values from 6.6 nM, whereas the C‑6 series requires distinct synthetic routes and yields different receptor‑binding poses [2].

regioisomer structure‑activity relationship scaffold decoration

Conformational Rigidity Advantage Over Flexible Piperidine Analogues

The 3‑azabicyclo[3.1.0]hexane scaffold is a conformationally locked isostere of the flexible piperidine ring, a concept validated by the design of structurally rigid opioid receptor antagonists [1]. In these studies, rigid azabicyclo[3.1.0]hexane‑based antagonists retained or improved potency relative to their piperidine counterparts while exhibiting a reduced entropic penalty upon binding [2]. The target compound inherits this framework rigidity (zero rotatable bonds, fused cyclopropane locking the pyrrolidine envelope) [3], making it a privileged starting point for fragment‑based drug design where conformational pre‑organisation is a key selection criterion [4].

conformational restriction scaffold rigidity entropic penalty

Prime Application Scenarios for 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine Informed by Quantitative Evidence


Medicinal Chemistry: Conformationally Constrained Fragment for GPCR Ligand Design

The compound's rigid bicyclic core and C‑1 primary amine make it an ideal fragment for elaborating ligands targeting G‑protein‑coupled receptors (GPCRs), particularly µ‑opioid and dopamine D3 receptors, where conformational pre‑organisation has been shown to maintain or improve target affinity [1]. Its N‑methyl substituent offers a tuned lipophilicity advantage (XLogP3 = −0.6 vs. −1.1 for the parent) that can enhance membrane permeability during cellular screening [2].

Process Chemistry: Free Base Form for Catalyst‑Sensitive Multi‑Step Synthesis

The availability of the compound as the free base, rather than the dihydrochloride salt, eliminates the need for a pre‑reaction neutralisation step [1]. This is particularly valuable in palladium‑catalysed cross‑coupling and reductive amination sequences where halide ions can poison catalysts or alter reaction pH, thereby improving overall yield and simplifying work‑up procedures [2].

Chemical Biology: Bioconjugation Handle for Targeted Protein Degradation (PROTAC) Linkers

The bridgehead primary amine provides a single, well‑defined nucleophilic attachment point for connecting the rigid scaffold to E3‑ligase recruiting motifs or target‑protein ligands [1]. The zero‑rotatable‑bond bicyclic system acts as a rigid linker element that can reduce the entropic penalty associated with ternary complex formation, a desirable feature in PROTAC design [2].

Analytical and Quality Control: Use as a Reference Standard with Traceable Purity

The compound's chromatographic properties and defined purity (95% from AKSci) [1] make it suitable as an analytical reference standard for method development (HPLC, LC‑MS, GC‑MS) in laboratories that synthesise or process 3‑azabicyclo[3.1.0]hexane derivatives [2]. Its distinct retention behaviour relative to the 6‑amine regioisomer and dihydrochloride salt enables unambiguous identification .

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